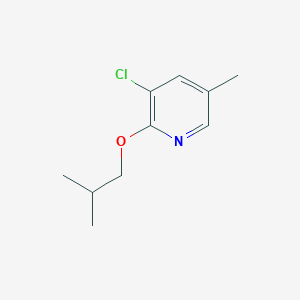

3-Chloro-5-methyl-2-(2-methylpropoxy)pyridine

Description

3-Chloro-5-methyl-2-(2-methylpropoxy)pyridine (CAS: 1394964-00-1, MFCD23114143) is a pyridine derivative characterized by substituents at the 2-, 3-, and 5-positions of the pyridine ring. The 2-position is occupied by a 2-methylpropoxy (isobutoxy) group, while the 3- and 5-positions bear chlorine and methyl groups, respectively. This compound is synthesized via nucleophilic substitution reactions, where the 2-hydroxy group of a precursor pyridine is replaced with 2-methylpropoxy under basic conditions . Its structural complexity and substituent arrangement make it a valuable intermediate in agrochemical and pharmaceutical research, particularly for designing ligands with tailored electronic and steric properties.

Properties

IUPAC Name |

3-chloro-5-methyl-2-(2-methylpropoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO/c1-7(2)6-13-10-9(11)4-8(3)5-12-10/h4-5,7H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYVJCXSQTXBJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)OCC(C)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-methyl-2-(2-methylpropoxy)pyridine typically involves the reaction of 3-chloro-5-methylpyridine with 2-methylpropyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, such as dimethyl sulfoxide. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-methyl-2-(2-methylpropoxy)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methyl groups in the compound can be oxidized to form corresponding alcohols or carboxylic acids.

Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include azido, thiocyanato, and amino derivatives of the original compound.

Oxidation Reactions: Products include alcohols, aldehydes, and carboxylic acids.

Reduction Reactions: Products include various reduced forms of the original compound with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of pyridine compounds, including 3-chloro-5-methyl-2-(2-methylpropoxy)pyridine, exhibit significant anticancer properties. For example, studies have shown that certain pyridine derivatives can inhibit cancer cell proliferation and induce apoptosis in breast cancer cell lines such as MDA-MB-231 and MCF-7. These compounds demonstrate selective toxicity towards cancer cells while sparing normal cells, suggesting potential for development as targeted cancer therapies .

Mechanism of Action

The mechanism by which these compounds exert their effects often involves the inhibition of specific enzymes or pathways critical for cancer cell survival. For instance, some studies have focused on the inhibition of carbonic anhydrase IX, an enzyme overexpressed in various tumors, which can lead to reduced tumor growth and metastasis .

Agrochemicals

Herbicidal Properties

this compound has been explored for its potential use in herbicides. The compound's structure allows it to interact with plant metabolic pathways, potentially leading to the development of effective herbicides that can control weed populations without harming crops. Research into similar pyridine-based compounds has shown promise in modulating cellular pathways related to plant growth and development .

Insecticide Intermediates

Additionally, derivatives of pyridine are frequently utilized as intermediates in the synthesis of insecticides. The ability to modify the pyridine ring enables chemists to design new compounds with enhanced efficacy against specific pests while minimizing environmental impact .

Environmental Science

Biodegradation Studies

In environmental applications, studies have investigated the biodegradation of pyridine derivatives in various ecosystems. Understanding how compounds like this compound break down in soil and water is crucial for assessing their environmental safety and long-term ecological effects. Research indicates that certain microbial strains can effectively degrade these compounds, thus reducing their potential toxicity in natural environments .

Case Studies

Mechanism of Action

The mechanism of action of 3-Chloro-5-methyl-2-(2-methylpropoxy)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural Analogues with Varying Substituents

2-Chloro-3-methoxy-5-methylpyridine (CAS: Not explicitly provided)

- Structure : Differs in the 2-position substituent (methoxy instead of 2-methylpropoxy).

- Properties: The smaller methoxy group reduces steric hindrance compared to the bulkier 2-methylpropoxy group. This may enhance solubility in polar solvents but decrease lipophilicity.

2-Chloro-5-fluoro-3-methylpyridine (CAS: Not explicitly provided)

- Structure : Fluorine replaces the 5-methyl group.

- Properties : Fluorine’s strong electron-withdrawing effect increases the ring’s electrophilicity, which could enhance reactivity in cross-coupling reactions. However, the absence of a methyl group at the 5-position may reduce steric stabilization in certain synthetic pathways .

3-Chloro-2-(2-methylpropoxy)-5-(trifluoromethyl)pyridine (CAS: 1881295-26-6)

- Structure : Adds a trifluoromethyl (-CF₃) group at the 5-position.

- Properties : The -CF₃ group significantly increases hydrophobicity and metabolic stability, making this derivative more suitable for pharmaceutical applications requiring prolonged bioavailability. The combination of -Cl and -CF₃ creates a strongly electron-deficient ring, favoring nucleophilic aromatic substitution reactions .

Comparative Physicochemical Properties

| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | LogP (Predicted) | Key Applications |

|---|---|---|---|---|

| 3-Chloro-5-methyl-2-(2-methylpropoxy)pyridine | 2-(2-methylpropoxy), 3-Cl, 5-Me | ~199.67 | ~2.8 | Agrochemical intermediates |

| 2-Chloro-3-methoxy-5-methylpyridine | 2-Cl, 3-MeO, 5-Me | ~171.61 | ~1.5 | Ligand synthesis |

| 2-Chloro-5-fluoro-3-methylpyridine | 2-Cl, 3-Me, 5-F | ~145.57 | ~1.9 | Pharmaceutical precursors |

| 3-Chloro-2-(2-methylpropoxy)-5-CF₃-pyridine | 2-(2-MeOPr), 3-Cl, 5-CF₃ | ~253.67 | ~3.5 | Drug discovery (enzyme inhibitors) |

Notes:

- LogP : The 2-methylpropoxy group in the target compound contributes to higher lipophilicity compared to methoxy or fluoro analogues.

- Steric Effects : Bulky substituents (e.g., 2-methylpropoxy) hinder reactions at the 2-position but improve thermal stability .

Biological Activity

3-Chloro-5-methyl-2-(2-methylpropoxy)pyridine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHClN, with a molecular weight of 227.72 g/mol. The compound features a pyridine ring substituted with a chlorine atom and a branched alkoxy group, which may influence its lipophilicity and biological interactions.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties , particularly against various bacterial strains. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it has shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA), which is critical in the context of increasing antibiotic resistance .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects . Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This activity is particularly relevant for conditions such as arthritis or other inflammatory diseases .

Anticancer Potential

Preliminary studies have explored the anticancer potential of this compound. It has been noted to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, initial findings suggest that it may interact with specific molecular targets involved in inflammation and cell proliferation.

- Enzyme Inhibition : The compound may inhibit enzymes that are crucial in inflammatory pathways, similar to other pyridine derivatives.

- Receptor Modulation : It could modulate receptor activity related to pain and inflammation, providing a dual mechanism for its therapeutic effects.

Comparative Analysis

To understand the biological significance of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Moderate | Significant | High |

| 4-(3-Chloro-5-trifluoromethyl)pyridin-2-yl | High | Moderate | Moderate |

| 4-(Difluoromethyl)-1,3-thiazol-2-amine | Low | High | Low |

This table illustrates that while this compound shows promising activity across multiple biological domains, its effectiveness can vary compared to related compounds.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry noted that the compound demonstrated an IC50 value of 12 µM against MRSA, indicating potent antimicrobial activity .

- Anti-inflammatory Mechanisms : Research highlighted in Phytotherapy Research revealed that treatment with the compound reduced IL-6 and TNF-alpha levels in lipopolysaccharide-stimulated macrophages, underscoring its potential as an anti-inflammatory agent .

- Cancer Cell Studies : In vitro assays showed that at concentrations as low as 10 µM, the compound induced significant apoptosis in MDA-MB-231 breast cancer cells, suggesting a promising avenue for further development .

Q & A

Q. What are the optimal synthetic routes for 3-chloro-5-methyl-2-(2-methylpropoxy)pyridine, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves nucleophilic substitution at the pyridine ring. For example, substituting a leaving group (e.g., chlorine) with 2-methylpropoxy under basic conditions. To optimize yield:

- Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis .

- Monitor reaction progress via HPLC or GC-MS to identify side products (e.g., dehalogenation or over-alkylation).

- Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate high-purity precursors .

- Control temperature (40–60°C) to balance reaction rate and selectivity .

Q. How can the structural identity and purity of this compound be confirmed?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm substitution patterns (e.g., methylpropoxy group at position 2, chlorine at position 3). Compare shifts to analogous pyridine derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]) and fragmentation patterns.

- X-ray Crystallography : For crystalline samples, analyze bond lengths and angles to confirm spatial arrangement and detect intramolecular interactions (e.g., C–H···O contacts) .

- Elemental Analysis : Validate C, H, N, and Cl content within ±0.3% of theoretical values .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer :

- Storage Conditions : Store in airtight, light-resistant containers under inert gas (N or Ar) at –20°C to prevent oxidation or hydrolysis .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via TLC or HPLC for decomposition products (e.g., free pyridine or ester hydrolysis byproducts) .

- Moisture Sensitivity : Use Karl Fischer titration to ensure solvent-free storage; moisture >0.1% may degrade alkoxy groups .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The 2-methylpropoxy group creates steric hindrance, limiting access to the C-2 position. Use bulky ligands (e.g., XPhos) in palladium-catalyzed couplings to enhance selectivity at C-4 or C-6 .

- Electronic Effects : Chlorine at C-3 withdraws electron density, activating the ring for electrophilic substitution. DFT calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals to predict reactive sites .

- Experimental Validation : Compare Suzuki-Miyaura coupling yields at different positions using aryl boronic acids with varying electronic profiles .

Q. What computational methods are suitable for analyzing the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., kinases) or receptors. Parameterize the chlorine atom’s van der Waals radius and partial charge .

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess ligand-protein stability. Monitor RMSD and hydrogen-bond occupancy .

- QSAR Studies : Corrogate substituent effects (e.g., methyl vs. trifluoromethyl) on bioactivity using Hammett constants or Hirshfeld surface analysis .

Q. How can contradictions in spectroscopic data (e.g., unexpected NOE correlations) be resolved for this compound?

- Methodological Answer :

- Dynamic NMR : Perform variable-temperature H NMR to detect conformational exchange (e.g., rotation of the 2-methylpropoxy group) causing anomalous peaks .

- 2D Experiments : Use HSQC and HMBC to resolve overlapping signals. For example, HMBC can confirm through-space coupling between the methylpropoxy oxygen and adjacent protons .

- Synchrotron XRD : If crystallography data conflicts with solution-state NMR, compare solid-state vs. solution conformations to identify dynamic effects .

Q. What strategies mitigate byproduct formation during functionalization of this compound?

- Methodological Answer :

- Protecting Groups : Temporarily protect the alkoxy group (e.g., as a silyl ether) during halogenation or nitration to prevent cleavage .

- Flow Chemistry : Use microreactors to enhance heat/mass transfer and reduce side reactions (e.g., dimerization) during exothermic steps .

- In Situ Monitoring : Employ ReactIR or PAT (Process Analytical Technology) to track reactive intermediates and adjust conditions in real time .

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and computational data (e.g., DFT-predicted vs. observed reaction rates)?

- Methodological Answer :

- Basis Set Validation : Test larger basis sets (e.g., def2-TZVP) and solvent models (COSMO-RS) to improve DFT accuracy for solvated systems .

- Kinetic Isotope Effects : Perform experiments to validate computed transition states (e.g., C–H activation steps) .

- Error Analysis : Quantify systematic errors (e.g., ±5 kcal/mol in activation energy) and correlate with experimental uncertainty ranges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.